molecular formula C10H9N3O4 B2867296 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 68319-44-8

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B2867296
CAS No.: 68319-44-8
M. Wt: 235.199
InChI Key: COZUHTATRBKBAO-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a 4-nitrophenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol are commonly used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
  • 2,4-Imidazolidinedione, 5,5-dimethyl-
  • 2,4-Imidazolidinedione, 5-[(4-hydroxyphenyl)methyl]-

Comparison

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the 4-nitrophenylmethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-4,8H,5H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZUHTATRBKBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of p-nitrophenylalanine (4.2 g, Fluka) and potassium cyanate (1.62 g) in water (6 ml) was refluxed for 1 hour. C.HCl (3 ml) was added and the mixture refluxed for a further 10 minutes, then cooled, diluted with water and filtered. The residue was washed with water and dried to give the desired product as a straw-coloured solid (3.85 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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